2,2-Dichlorocyclopentene-1,3-dione

Catalog No.
S1480503
CAS No.
101328-96-5
M.F
C5H2Cl2O2
M. Wt
164.97 g/mol
Availability
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2,2-Dichlorocyclopentene-1,3-dione

CAS Number

101328-96-5

Product Name

2,2-Dichlorocyclopentene-1,3-dione

IUPAC Name

2,2-dichlorocyclopent-4-ene-1,3-dione

Molecular Formula

C5H2Cl2O2

Molecular Weight

164.97 g/mol

InChI

InChI=1S/C5H2Cl2O2/c6-5(7)3(8)1-2-4(5)9/h1-2H

InChI Key

XMXSINGGJBVDNH-UHFFFAOYSA-N

SMILES

C1=CC(=O)C(C1=O)(Cl)Cl

Synonyms

4-Cyclopentene-1,3-dione, 2,2-dichloro-

Canonical SMILES

C1=CC(=O)C(C1=O)(Cl)Cl

2,2-Dichlorocyclopentene-1,3-dione is a chemical compound with the molecular formula C5H2Cl2O2\text{C}_5\text{H}_2\text{Cl}_2\text{O}_2. This compound features a cyclopentene ring substituted with two chlorine atoms at the 2-position and two carbonyl groups at the 1 and 3 positions. Its unique structure allows it to participate in various

  • Nucleophilic Addition: The carbonyl groups present in the compound can act as electrophiles, allowing nucleophiles to add to the carbonyl carbon.
  • Elimination Reactions: The presence of chlorine atoms provides sites for elimination reactions, which can lead to the formation of double bonds or other functional groups.
  • Cycloaddition Reactions: The cyclopentene moiety can participate in cycloaddition reactions, potentially forming larger cyclic compounds.

These reactions are significant for synthesizing more complex molecules and exploring the reactivity of dichloro-substituted compounds.

Research indicates that compounds similar to 2,2-Dichlorocyclopentene-1,3-dione exhibit biological activity, particularly as herbicides and fungicides. The presence of the diketone structure is crucial for activity against certain enzymes involved in plant metabolism. For example, studies have shown that related diketones can inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is essential for plant growth and development .

Several synthetic routes have been developed for producing 2,2-Dichlorocyclopentene-1,3-dione:

  • Chlorination of Cyclopentene-1,3-dione: Chlorination of cyclopentene-1,3-dione using chlorine gas or chlorinating agents can yield 2,2-Dichlorocyclopentene-1,3-dione.
  • Reactions with Dicarbonyl Compounds: The reaction of dicarbonyl compounds with chlorinating agents under controlled conditions can also lead to the formation of this compound.

These methods highlight the versatility in synthesizing dichloro-substituted diketones.

2,2-Dichlorocyclopentene-1,3-dione has potential applications in various fields:

  • Agriculture: As a herbicide or fungicide due to its inhibitory effects on plant enzymes.
  • Organic Synthesis: Used as an intermediate in synthesizing more complex organic molecules and pharmaceuticals.

The compound's unique structure and reactivity make it valuable in both industrial and research settings.

Interaction studies involving 2,2-Dichlorocyclopentene-1,3-dione have focused on its binding affinity to target enzymes. Research has shown that its diketone structure allows for effective interactions with active sites of enzymes like HPPD. These interactions can inform the design of more potent herbicides by modifying structural elements to enhance binding efficiency or selectivity .

Several compounds share structural similarities with 2,2-Dichlorocyclopentene-1,3-dione. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
1,3-CyclopentanedioneSimilar diketone structureLess sterically hindered than dichloro variant
4-Chlorocyclohexane-1,3-dioneChlorinated diketoneExhibits different biological activity
2-Acylcyclohexane-1,3-dionesContains acyl groups instead of chlorinesVarying reactivity based on acyl substituents

The uniqueness of 2,2-Dichlorocyclopentene-1,3-dione lies in its specific dichloro substitution pattern and cyclopentene ring structure. This configuration influences its chemical reactivity and biological activity compared to similar compounds.

XLogP3

1.2

Other CAS

101328-96-5

Wikipedia

2,2-Dichlorocyclopentene-1,3-dione

Dates

Modify: 2023-07-16

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